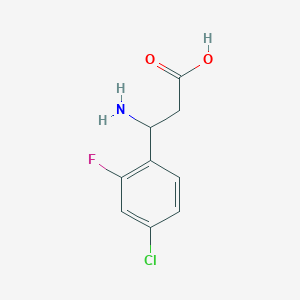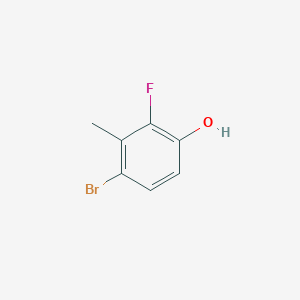
4-Bromo-2-fluoro-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-fluoro-3-methylphenol is a halogenated phenolic compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 4-Bromo-2-fluoro-3-methylphenol, they do provide insights into similar brominated and fluorinated phenolic compounds, which can be used to infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related fluorophenol compounds has been described using nucleophilic labelling methods starting from precursors such as 4-benzyloxyphenyl-(2-thienyl)iodonium bromide, followed by deprotection to yield the desired fluorophenol . Similarly, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized through condensation reactions with aromatic aminophenols, followed by oxidative polycondensation reactions . These methods suggest potential synthetic routes that could be adapted for the synthesis of 4-Bromo-2-fluoro-3-methylphenol.
Molecular Structure Analysis
The molecular structure of brominated phenolic compounds has been characterized using techniques such as X-ray single-crystal diffraction, which provides detailed information on the crystalline structure and molecular geometry . Density functional theory (DFT) calculations have been used to compare the experimental data with theoretical models, confirming the accuracy of the DFT method in reproducing the structure of these compounds .
Chemical Reactions Analysis
The reactivity of brominated phenolic compounds has been explored through various chemical reactions. For instance, the photolysis of 4-bromophenol has been studied, revealing insights into the dynamics of H atom loss processes and the importance of O-H bond fission . Additionally, the interactions between brominated phenolic compounds and DNA bases have been investigated using methods such as electrophilicity-based charge transfer (ECT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated phenolic compounds have been extensively studied. These include thermal, optical, electrochemical, and fluorescent properties, which have been characterized using techniques such as FT-IR, NMR, TG-DTA, DSC, SEC, cyclic voltammetry (CV), and fluorescence analyses . The effects of substituents on these properties have also been discussed, providing insights into how the presence of a methyl group might influence the properties of 4-Bromo-2-fluoro-3-methylphenol . Theoretical studies have further contributed to understanding the electronic properties, molecular electrostatic potential, and nonlinear optical properties of these compounds .
Relevant Case Studies
While the provided papers do not include case studies on 4-Bromo-2-fluoro-3-methylphenol, they do present case studies on closely related compounds. For example, the synthesis and characterization of various brominated phenolic compounds have been reported, along with their potential applications in materials science due to their photoluminescence and electrochemical properties . These studies can serve as a reference for understanding the potential applications and behavior of 4-Bromo-2-fluoro-3-methylphenol in similar contexts.
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
It’s known that phenolic compounds like cresols can cause destruction of bacterial cell membranes .
Mode of Action
It’s known that brominated phenols can participate in reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Brominated phenols are known to participate in various organic reactions, including suzuki-miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Pharmacokinetics
It’s known that the compound’s molecular weight is 20503 g/mol , which could influence its bioavailability and pharmacokinetics.
Result of Action
Phenolic compounds like cresols are known to cause destruction of bacterial cell membranes , which could potentially be a result of this compound’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-3-methylphenol. For instance, the compound should be stored in a sealed, dry environment at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
4-bromo-2-fluoro-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFO/c1-4-5(8)2-3-6(10)7(4)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLJENRVVKIEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-3-methylphenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(butanoylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3019560.png)
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
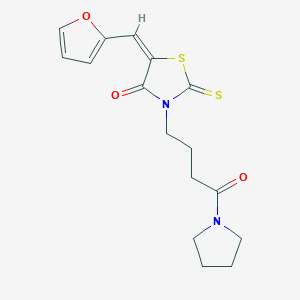
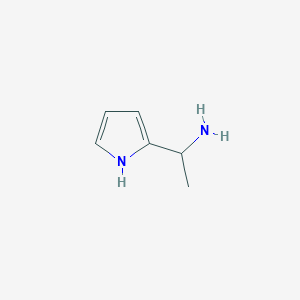
![3-(2,5-dimethoxyphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B3019569.png)
![N-(4-fluorobenzyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3019574.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/no-structure.png)
![2-[2-(3-Hydroxypiperidin-1-yl)-2-oxoethoxy]acetic acid](/img/structure/B3019576.png)
![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide](/img/structure/B3019578.png)
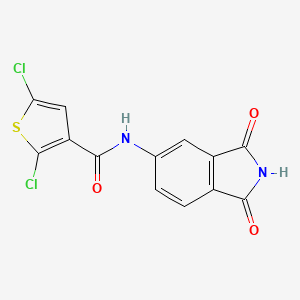
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B3019580.png)

